N-Benzyl-1,2,3-thiadiazol-5-amine

UV spectroscopy Electronic conjugation Heterocyclic characterization

Researchers synthesizing necrostatin benzylamides face a bottleneck: the separate N-benzylation of 5-amino-1,2,3-thiadiazole adds steps, reduces yield, and introduces purification challenges. Procuring the pre-benzylated N-Benzyl-1,2,3-thiadiazol-5-amine eliminates this step entirely. • Direct acylation yields bioactive necrostatins; replacement of benzyl with smaller alkyl groups causes substantial potency loss. • UV chromophore at 272 nm (ε ≈ 10,200) enables real-time HPLC-UV process monitoring, unlike the unsubstituted analog (λmax 252 nm). • Catalytic hydrogenolysis (H₂, Pd/C) cleanly removes benzyl as a traceless protecting group for late-stage amine unveiling-orthogonal deprotection not feasible with N-methyl or N-phenyl analogs.

Molecular Formula C9H9N3S
Molecular Weight 191.26 g/mol
Cat. No. B13107849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-1,2,3-thiadiazol-5-amine
Molecular FormulaC9H9N3S
Molecular Weight191.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=CN=NS2
InChIInChI=1S/C9H9N3S/c1-2-4-8(5-3-1)6-10-9-7-11-12-13-9/h1-5,7,10H,6H2
InChIKeyUZPFCLOSBRTZKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-1,2,3-thiadiazol-5-amine – Heterocyclic Building Block


N-Benzyl-1,2,3-thiadiazol-5-amine (CAS 63304-25-6) is a 5-amino-1,2,3-thiadiazole derivative bearing an N-benzyl substituent. The 1,2,3-thiadiazole core is a five-membered heteroaromatic ring containing two nitrogen atoms and one sulfur atom, classified as a privileged scaffold in medicinal chemistry and agrochemical research [1]. The N-benzyl modification distinguishes this compound from the parent 5-amino-1,2,3-thiadiazole (CAS 4100-41-8) and from other N-alkyl/aryl analogs, imparting distinct electronic, steric, and lipophilic properties that are critical for downstream synthetic applications and structure–activity relationships [2].

Synthetic PrecursorDirect acylation to necrostatin benzylamides; N-benzyl pre-installed
UV-Active Building BlockStrong chromophore enables HPLC-UV monitoring and identity confirmation
Orthogonal ProtectionBenzyl group serves as traceless amine protection for multi-step synthesis

Why N-Benzyl Substitution Is Irreplaceable


The N-benzyl group on the 1,2,3-thiadiazol-5-amine scaffold is not a passive structural feature; it electronically modulates the heterocycle, alters lipophilicity, and provides a synthetic handle that simpler analogs lack. Direct head-to-head comparisons in necroptosis inhibitor development demonstrate that replacement of the benzyl moiety with smaller alkyl groups results in substantial loss of biological potency [1]. Furthermore, UV absorption data show that the benzyl substituent induces a significant bathochromic shift and hyperchromic effect relative to the unsubstituted 5-amino-1,2,3-thiadiazole, reflecting altered electronic conjugation that can influence reactivity in cycloaddition and cross-coupling reactions [2]. For procurement decisions, substituting with 5-amino-1,2,3-thiadiazole (CAS 4100-41-8) or N-methyl derivatives introduces different electronic profiles and removes the benzyl protecting group option, compromising both synthetic versatility and target-binding fidelity in medicinal chemistry programs.

5-Amino-1,2,3-thiadiazoleLacks benzyl group; UV absorption shifts by ~20 nm, reducing detectability; no cleavable protection option; SAR data show loss of necroptosis-targeting potential
N-Methyl analogsSmaller alkyl group alters electronic conjugation; requires harsh demethylation that may degrade thiadiazole core; not a traceless protecting group
N-Phenyl analogsPhenyl group essentially non-cleavable under standard conditions; eliminates orthogonal amine protection strategy; limits synthetic flexibility

Differentiation Evidence vs Closest Analogs


UV Bathochromic Shift vs 5-Amino Analog

In the foundational characterization of 5-(substituted) amino-1,2,3-thiadiazoles, the N-benzyl derivative exhibits a λmax of 272 nm (ε ≈ 10,200) in ethanol, representing a bathochromic shift of approximately +20 nm and a roughly 2.7-fold increase in molar absorptivity compared to the parent 5-amino-1,2,3-thiadiazole (λmax 252 nm, ε ≈ 3,800) [1]. This shift indicates extended electronic conjugation through the benzylamino group, which can be leveraged for UV-based purity monitoring and distinguishes the compound from non-aromatic N-alkyl analogs that lack this spectral signature.

UV Bathochromic Shift vs 5-Amino
Cross-study comparable
λmax 272 nm (ε ≈10,200) vs 252 nm (ε ≈3,800); +20 nm shift, ~2.7× hyperchromic effect
Supports UV-based identity confirmation and purity assessment
Ethanol solution; data from Lieber et al. (1963)
UV spectroscopy Electronic conjugation Heterocyclic characterization

Benzyl Requirement for Necroptosis Inhibition

Although the directly studied compounds are [1,2,3]thiadiazole benzylamides rather than the free amine, the SAR unambiguously demonstrates that the presence of a benzyl group on the thiadiazole nitrogen is critical for necroptosis inhibitory potency. When the benzyl moiety was replaced by smaller alkyl groups (methyl, ethyl) or hydrogen, a >10-fold reduction in cellular necroptosis inhibition was observed [1]. This class-level evidence indicates that N-Benzyl-1,2,3-thiadiazol-5-amine serves as the essential synthetic precursor to the active benzylamide pharmacophore, and that analogs lacking the benzyl substituent cannot access this therapeutic target space.

Benzyl Requirement for Necroptosis Inhibition
Class-level inference
Benzyl replacement with methyl or H results in >10-fold lower cellular activity
N-Benzyl derivative necessary for necroptosis SAR programs
SAR from benzylamide compounds in FADD-deficient Jurkat cells; free amine data not reported
Necroptosis Structure–activity relationship Cell death inhibition

Benzyl as Cleavable Protecting Group

The N-benzyl substituent in N-Benzyl-1,2,3-thiadiazol-5-amine can be selectively removed via catalytic hydrogenolysis (H₂, Pd/C) to liberate the primary 5-amino-1,2,3-thiadiazole, a transformation not possible with N-methyl or N-phenyl analogs [1]. This orthogonal deprotection strategy allows the compound to serve as a masked amine in multi-step syntheses, where the thiadiazole ring remains intact under hydrogenolysis conditions that are typically incompatible with many heterocycles. In contrast, N-methyl groups require harsh demethylation conditions (e.g., BBr₃, high temperature) that may degrade the thiadiazole core, while N-phenyl groups are essentially non-cleavable.

Benzyl as Cleavable Protecting Group
Class-level inference
Cleavable by catalytic hydrogenolysis; thiadiazole ring remains intact
Enables traceless amine unveiling in multi-step synthesis
N-Methyl requires harsh conditions; N-phenyl non-cleavable
Synthetic methodology Protecting group strategy Amine functionalization

Procurement-Driven Application Scenarios


Necroptosis Inhibitor Precursor

N-Benzyl-1,2,3-thiadiazol-5-amine is the direct synthetic precursor to the benzylamide necrostatins series. Acylation of the secondary amine with appropriate carboxylic acid derivatives yields the bioactive benzylamides that show potent inhibition of necroptosis in FADD-deficient Jurkat cells [1]. Procurement of this specific N-benzyl amine, rather than the unsubstituted 5-amino-1,2,3-thiadiazole, eliminates the need for a separate N-benzylation step, streamlining the synthetic route and improving overall yield.

UV-Active Tracer for Quality Control

The characteristic UV absorption at 272 nm (ε ≈ 10,200) provides a strong chromophore that enables sensitive HPLC-UV detection and quantification in reaction mixtures and final products [1]. This property is particularly valuable for process analytical technology (PAT) in kilogram-scale production, where real-time UV monitoring ensures consistent quality. Analogs lacking the benzyl group, such as 5-amino-1,2,3-thiadiazole (λmax 252 nm, lower ε), offer inferior detection sensitivity.

Orthogonal Amine Protection Strategy

In complex molecule synthesis, the benzyl group acts as a traceless protecting group for the 5-amino functionality. Catalytic hydrogenolysis (H₂, Pd/C) cleanly removes the benzyl group to reveal the primary amine, while leaving the 1,2,3-thiadiazole ring intact [1]. This orthogonal deprotection is not feasible with N-methyl or N-phenyl analogs, making the benzyl derivative the preferred choice for convergent synthetic strategies requiring late-stage amine unveiling.

Application
Selection Property
Validation Focus
Necroptosis inhibitor precursor
N-Benzyl pre-installed for direct acylation to benzylamide series
Confirmed by benzylamide SAR in cellular necroptosis models
UV-active tracer for quality control
Strong chromophore enables sensitive HPLC-UV detection
UV-based purity monitoring and identity confirmation
Orthogonal amine protection strategy
Benzyl cleavable under mild hydrogenolysis
Thiadiazole ring stability during deprotection
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